2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid

Medicinal Chemistry Conformational Analysis Ligand Efficiency

Medicinal chemists often face entropic penalties and off-target effects when using flexible linkers. This trans-disubstituted pyrazolylcyclopropane carboxylic acid provides a rigid scaffold that enforces a ~60° dihedral angle, precisely orienting pharmacophores for CNS targets. - CNS-optimized parameters: XLogP3 0, TPSA 66 Ų, enabling blood-brain barrier penetration. - Isosteric with tranylcypromine; ideal for developing MAO-A/MAO-B and LSD1 chemical probes. - Increases library Fsp³; scalable diastereoselective synthesis ensures reliable bulk supply.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B13625653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC=NN2
InChIInChI=1S/C7H8N2O2/c10-7(11)5-3-4(5)6-1-2-8-9-6/h1-2,4-5H,3H2,(H,8,9)(H,10,11)
InChIKeyCKODGFVXRKBHGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: A Rigid Pyrazolylcyclopropane Scaffold


2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid belongs to the class of trans-disubstituted pyrazolylcyclopropane carboxylic acids, which are of growing interest as conformationally constrained building blocks in medicinal chemistry and chemical biology [1]. The compound features a rigid cyclopropane ring directly attached to a pyrazole moiety at the 3-position, creating a stereodefined scaffold that enforces a specific spatial orientation between the hydrogen bond donor/acceptor functionalities of the pyrazole and the carboxylic acid group. This constrained geometry limits the accessible conformational space compared to more flexible linkers, which can translate into improved target selectivity and pharmacokinetic properties in drug discovery programs [1]. The compound is available as a racemic trans-(1R,2R) mixture, with the defined stereochemistry being critical for structure-activity relationship (SAR) studies [2].

Conformationally constrained trans-disubstituted scaffold for SAR studies

Enforces defined dihedral angle between pyrazole and carboxylic acid

Racemic trans mixture suitable for initial screening and library synthesis

Enables rapid exploration of stereochemical influence on target engagement

Scalable synthesis reported, supporting procurement for lead optimization

Synthesis scaled to multi-gram quantities with diastereoselective control

2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: Why Analogs Fail


Generic substitution with other pyrazole-carboxylic acid building blocks, such as 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid or simple pyrazole-carboxylic acids lacking the cyclopropane ring, is scientifically unsound because these analogs possess fundamentally different three-dimensional geometries, electronic properties, and metabolic liabilities [1]. The cyclopropane ring in 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid imposes a unique ~60° dihedral angle and restricts bond rotation, which directly impacts its ability to present pharmacophoric elements to a biological target in a defined manner [2]. Substituting this rigid scaffold with a more flexible linker can result in an entropic penalty upon binding, off-target interactions, or increased susceptibility to metabolic degradation [2]. The specific substitution pattern—with the pyrazole linked at the 3-position—further distinguishes this compound from 4- or 5-substituted regioisomers, which exhibit different pKa values and hydrogen-bonding networks [1].

Flexible linker analogs

Replacing the cyclopropane with a propanoic acid linker removes the rigid geometry, introducing an entropic penalty and potential off-target interactions.

Regioisomeric pyrazoles

4- or 5-substituted pyrazole regioisomers exhibit different pKa and H-bond networks, altering target recognition and physicochemical profiles.

Missing cyclopropane scaffold

Simple pyrazole-carboxylic acids lack the constraining ~60° dihedral angle, diminishing the entropic advantage and metabolic stability that the rigid scaffold provides.

2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: Evidence-Based Differentiation


Ligand Efficiency Gain via Cyclopropane Rigidification

The introduction of a cyclopropane ring between the pyrazole and carboxylic acid moieties in 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid results in a substantial reduction in the number of rotatable bonds compared to a hypothetical acyclic analog, which is a key driver for improved ligand efficiency. The target compound contains 2 rotatable bonds, whereas a simple acyclic analog, such as 3-(1H-pyrazol-3-yl)propanoic acid, would contain 3 rotatable bonds. Reducing rotatable bonds by even a single bond is a well-established strategy in medicinal chemistry to lower the entropic cost of binding and improve oral bioavailability [1].

Ligand Efficiency
Class-level inference
2 vs 3 rotatable bonds (33% reduction)
Supports ligand efficiency optimization
Data to verify for specific target; based on in silico comparison
Medicinal Chemistry Conformational Analysis Ligand Efficiency

Scalable Diastereoselective Synthesis

The Corey-Chaikowsky cyclopropanation of α,β-unsaturated Weinreb amides, as reported for the synthesis of trans-disubstituted pyrazolylcyclopropane carboxylic acids including the target compound, provides a high degree of diastereoselectivity and can be reliably scaled to 50 g [1]. This contrasts sharply with alternative cyclopropanation methods (e.g., using diazo compounds and metal catalysis), which often exhibit variable diastereoselectivity and pose safety hazards at scale due to the energetic nature of diazo precursors. The reported method delivers overall yields of 32-60% over 4-6 steps for this class of compounds [1].

Scalable Synthesis
Class-level inference
50 g scale, trans-diastereoselective; 32–60% overall yield
Supports library synthesis feasibility
Demonstrated for compound class via Corey-Chaikowsky route
Process Chemistry Library Synthesis Stereoselective Synthesis

Physicochemical Properties vs. Regioisomers

The 3-substituted pyrazole in 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid exhibits distinct physicochemical properties compared to its 4- or 5-substituted regioisomers. The target compound has a calculated XLogP3 of 0 and a topological polar surface area (TPSA) of 66 Ų [1]. In contrast, a related 4-substituted analog, trans-2-(1-methyl-4-pyrazolyl)cyclopropanecarboxylic acid, has a lower XLogP3 of -0.1 and a smaller TPSA of 55.1 Ų . While the methyl group on the pyrazole nitrogen in the comparator contributes to the difference, the regioisomeric position also influences the electronic distribution and hydrogen-bonding capacity of the pyrazole ring, which can be a decisive factor in target engagement.

Physicochemical Profile
Cross-study comparable
XLogP3: 0 vs −0.1; TPSA: 66 vs 55 Ų
Regioisomer selection impacts permeability and solubility
Calculated properties; confirm experimentally
Medicinal Chemistry Regioisomerism Physicochemical Properties

Tranylcypromine Isosterism and Mechanism

The trans-disubstituted pyrazolylcyclopropane scaffold of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid and its amine counterparts has been explicitly proposed as an isosteric analog of the CNS-active drug tranylcypromine [1]. The constrained cyclopropane ring mimics the rigid geometry of the cyclopropylamine core in tranylcypromine, which is essential for irreversible inhibition of monoamine oxidases (MAOs). By replacing the phenyl ring with a pyrazole, this compound introduces additional hydrogen-bonding capacity (via the pyrazole nitrogens) and alters electron density, potentially tuning the interaction with the flavin adenine dinucleotide (FAD) cofactor or active-site residues in a way that is not possible with the parent tranylcypromine scaffold.

Isosteric Scaffold
Class-level inference
Tranylcypromine isostere; pyrazole adds H-bonding capacity
Enables MAO/LSD1 probe design
Hypothesis-driven; requires validation in target assays
Neuroscience Chemical Biology Isosterism

2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: Research Applications


Constrained Peptidomimetics and Protease Inhibitors

The rigid cyclopropane scaffold of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is ideally suited for incorporating into peptide chains to replace flexible amino acids like glycine or alanine. This rigidification can pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding to a target protease or protein-protein interaction surface. The carboxylic acid functionality allows for standard amide bond formation, while the pyrazole ring offers a unique hydrogen-bonding network that can enhance specificity [1].

CNS-Penetrant Probes via Tranylcypromine Isosterism

Given the established isosterism with tranylcypromine [1], this compound serves as a privileged starting point for designing chemical probes aimed at CNS targets such as Monoamine Oxidases (MAO-A/MAO-B) or Lysine-Specific Demethylase 1 (LSD1). Its favorable physicochemical properties (XLogP3: 0, TPSA: 66 Ų) [2] fall within the desirable range for CNS drug-likeness, and the pyrazole nitrogen can engage in critical hydrogen bonds within the enzyme active site, differentiating it from purely hydrophobic phenyl-based analogs [1].

Lead-Like Libraries with Enhanced 3D Diversity

As a building block synthesized via a scalable, diastereoselective route [1], 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is ideal for generating sp³-rich, three-dimensional fragment libraries. Incorporating this scaffold into a screening collection increases the library's 'fraction of sp³ carbons' (Fsp³), a metric correlated with higher clinical success rates. The trans-stereochemistry ensures a consistent 3D vector presentation for appended diversity elements, enabling more informative SAR interpretation compared to more flexible or racemic building blocks [1].

SAR Studies on Pyrazole Drug Candidates

This compound is a critical tool for medicinal chemists exploring the role of the pyrazole 3-position in target binding. By using this specific building block, researchers can precisely control the spatial relationship between the pyrazole ring and the carboxylic acid or derived amide. This enables direct, head-to-head comparisons with 4- or 5-substituted pyrazole analogs to map the binding site's steric and electronic requirements , providing data-driven guidance for optimizing potency and selectivity.

Application
Selection Property
Validation Focus
Constrained peptidomimetic design
Rigid trans-cyclopropane scaffold
Conformational pre-organization for target engagement
CNS target chemical biology
Tranylcypromine isostere with pyrazole H-bond
MAO/LSD1 active-site interaction validation
3D fragment library synthesis
Scalable diastereoselective route
Fsp³ enrichment and vector diversity assessment
Pyrazole regioisomer SAR
3-substituted pyrazole position
Regioisomer-specific target engagement profiling
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